3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with a complex structure that includes a chlorinated and fluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally involve similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group onto the phenyl ring.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.
2-Chloro-6-fluorophenylboronic acid: Contains a boronic acid group, used in different types of chemical reactions.
Uniqueness
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of a dimethylpropanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12ClFO2 |
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Molecular Weight |
230.66 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,10(14)15)6-7-8(12)4-3-5-9(7)13/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
SRQSAPWBFCCPKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC=C1Cl)F)C(=O)O |
Origin of Product |
United States |
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